molecular formula C17H26ClN3O6S B1202017 (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate CAS No. 33423-98-2

(1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate

Cat. No.: B1202017
CAS No.: 33423-98-2
M. Wt: 435.9 g/mol
InChI Key: JALGRPFYCOBGHM-UHFFFAOYSA-M
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Description

(1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate, also known as this compound, is a useful research compound. Its molecular formula is C17H26ClN3O6S and its molecular weight is 435.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl-trimethylazanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N3O2S.ClHO4/c1-19(2)16-10-6-9-15-14(16)8-7-11-17(15)23(21,22)18-12-13-20(3,4)5;2-1(3,4)5/h6-11,18H,12-13H2,1-5H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALGRPFYCOBGHM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187067
Record name Dns-chol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33423-98-2
Record name Dns-chol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033423982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dns-chol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dansylaminoethyl trimethylammoniumperchlorate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate (Dns-chol) interact with the cholinergic receptor, and what are the downstream effects observed?

A1: Dns-chol exhibits a unique interaction profile with the cholinergic receptor. Studies utilizing receptor-rich membrane fragments from Torpedo electric organ revealed that Dns-chol binds to both the cholinergic receptor site and secondary sites. [, ] Binding to the receptor site is characterized by changes in Dns-chol fluorescence emission properties depending on the nature of the cholinergic ligand (agonist or antagonist) bound to the receptor. [] This property makes Dns-chol a valuable tool for studying ligand-receptor interactions. Furthermore, Dns-chol binding is influenced by the presence of local anesthetics and calcium ions, indicating its sensitivity to factors modulating receptor affinity. []

Q2: The research mentions that this compound (Dns-chol) interacts with two classes of sites in membrane fragments. Can you elaborate on this?

A2: Dns-chol interacts with both the cholinergic receptor site and secondary, non-receptor sites within membrane fragments. [, ] This interaction is detectable through changes in Dns-chol's fluorescence properties. Binding to the receptor site itself elicits a distinct fluorescence signal. Interestingly, the fluorescence emission of Dns-chol bound to secondary sites changes depending on the type of cholinergic ligand (agonist or antagonist) occupying the receptor site. [] This suggests an allosteric link between the receptor site and the secondary binding sites of Dns-chol, providing a nuanced understanding of ligand-receptor interactions and the membrane environment.

Q3: How is this compound (Dns-chol) used to study the structure and function of the cholinergic receptor?

A3: Dns-chol serves as a fluorescent probe, providing insights into the cholinergic receptor's structure and function. [] By observing Dns-chol's fluorescence changes upon binding to the receptor proteolipid extracted from Electrophorus electricus electric organ, researchers can investigate ligand-receptor interactions. [] For instance, the competitive binding of acetylcholine, dimethyl-d-tubocurarine, and decamethonium against Dns-chol for receptor binding sites can be monitored, revealing information about the receptor's binding affinities and pharmacological profile. []

Q4: Can you describe the use of this compound (Dns-chol) in studying enzyme kinetics?

A4: While primarily known for its interaction with the cholinergic receptor, a study highlighted the use of Dns-chol in enzyme kinetic studies. [] Specifically, it was used as a potent reversible inhibitor of horse serum butyrylcholinesterase (BuChE). [] The observed mixed-type inhibition at low substrate concentrations and competitive inhibition at high substrate concentrations, as revealed through Dns-chol's effects, provided evidence supporting the existence of a peripheral regulatory site on BuChE, advancing our understanding of the enzyme's kinetic mechanism. []

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